3-(1-Aziridinyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aziridinyl)-2-methylpropanenitrile is an organic compound characterized by the presence of an aziridine ring, a nitrile group, and a methyl group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aziridinyl)-2-methylpropanenitrile typically involves the reaction of aziridine with a suitable nitrile precursor. One common method is the ring-opening addition reaction of aziridine with nitriles under mild conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Solvent selection, such as ethyl acetate or ethanol, plays a crucial role in the reaction kinetics and product isolation .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aziridinyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as thiols, carboxylic acids, and amines, leading to the formation of functionalized products.
Substitution Reactions: The nitrile group can participate in substitution reactions with electrophiles, resulting in the formation of substituted nitriles.
Common Reagents and Conditions
Nucleophiles: Thioglycolic acid, thiolactic acid, and 3-mercaptopropionic acid are commonly used nucleophiles for ring-opening reactions.
Major Products Formed
Functionalized Polymers: Ring-opening reactions with thiol-carboxylic acids yield porous polymers with unique properties such as thermal stability and mechanical strength.
Substituted Nitriles:
Wissenschaftliche Forschungsanwendungen
3-(1-Aziridinyl)-2-methylpropanenitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-Aziridinyl)-2-methylpropanenitrile involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the presence of electron-withdrawing groups, which activate the ring towards nucleophilic attack . The resulting products can interact with various molecular targets, including proteins and nucleic acids, leading to biological effects such as cytotoxicity and antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol tris[3-(1-aziridinyl)propionate]: A trifunctional aziridine used in polymer synthesis and crosslinking applications.
Trimethylolpropane tris(2-methyl-1-aziridinepropionate): Another trifunctional aziridine with similar reactivity and applications.
Uniqueness
3-(1-Aziridinyl)-2-methylpropanenitrile is unique due to its specific combination of an aziridine ring and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo both ring-opening and substitution reactions makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
4078-20-0 |
---|---|
Molekularformel |
C6H10N2 |
Molekulargewicht |
110.16 g/mol |
IUPAC-Name |
3-(aziridin-1-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C6H10N2/c1-6(4-7)5-8-2-3-8/h6H,2-3,5H2,1H3 |
InChI-Schlüssel |
AMGDOGFPHSSACT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.